

# Spectroscopic Characterization of 1,2,4-Butanetriol: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,4-Butanetriol

Cat. No.: B146131

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## Introduction

**1,2,4-Butanetriol** is a triol, a key organic molecule with applications as a precursor in the synthesis of pharmaceuticals and the energetic plasticizer **1,2,4-butanetriol** trinitrate (BTTN). [1][2] Its chemical structure, consisting of a four-carbon chain with hydroxyl groups at positions 1, 2, and 4, necessitates precise analytical techniques for confirmation and purity assessment. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,2,4-Butanetriol**, along with detailed experimental protocols for data acquisition.

## Molecular Structure

- IUPAC Name: Butane-1,2,4-triol[3][4]
- Molecular Formula: C<sub>4</sub>H<sub>10</sub>O<sub>3</sub>[3][4]
- Molecular Weight: 106.12 g/mol [3][4]
- CAS Number: 3068-00-6[4]

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,2,4-Butanetriol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **1,2,4-Butanetriol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation.

#### $^1\text{H}$ NMR Data

Proton Assignment	Chemical Shift ( $\delta$ ) ppm (approx.)	Multiplicity
H-1 (a,b)	3.4 - 3.6	Multiplet
H-2	3.7 - 3.9	Multiplet
H-3 (a,b)	1.5 - 1.7	Multiplet
H-4 (a,b)	3.6 - 3.8	Multiplet
-OH	Variable	Broad Singlet

Note: Chemical shifts are approximate and can vary based on the solvent used. The hydroxyl proton signals are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent.

#### $^{13}\text{C}$ NMR Data

Carbons attached to electron-withdrawing hydroxyl groups are deshielded and appear at a lower field (higher ppm) in the  $^{13}\text{C}$  NMR spectrum.<sup>[5]</sup> Carbons adjacent to an alcohol oxygen typically appear in the 50-80 ppm range.<sup>[5]</sup>

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm (approx.)
C-1	~66
C-2	~72
C-3	~35
C-4	~61

Note: Predicted chemical shifts. Actual values may vary depending on the experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2,4-Butanetriol** is dominated by absorptions from the O-H and C-O bonds of the alcohol groups.

### Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3332[1]	O-H stretch (hydrogen-bonded)	Strong, Broad
2927[1]	C-H stretch (aliphatic)	Medium-Strong
1406[1]	C-H bend	Medium
1059[1]	C-O stretch/bend	Strong

The broadness of the O-H stretch is a characteristic feature of alcohols and is due to hydrogen bonding.[5][6]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

### Electron Ionization (EI-MS) Data

m/z	Relative Intensity (%)	Possible Fragment
106	Low	[M] <sup>+</sup> (Molecular Ion)
75	High	[M - CH <sub>2</sub> OH] <sup>+</sup>
73	High	
57	High	
43	High	

Note: Fragmentation patterns can be complex. The data presented is a summary of commonly observed fragments from sources like the NIST WebBook.[4] The molecular ion peak for alcohols is often weak or absent in EI-MS.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **1,2,4-Butanetriol**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **1,2,4-Butanetriol** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.[7]
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide -  $\text{D}_2\text{O}$ , or Methanol- $\text{d}_4$  -  $\text{CD}_3\text{OD}$ , as **1,2,4-Butanetriol** is a polyol).[7] Ensure the chosen solvent completely dissolves the sample.
  - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
  - Using a clean Pasteur pipette or syringe, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be between 4-5 cm.[7][8]
  - Cap the NMR tube securely and wipe the outside with a lint-free tissue.
- Data Acquisition:
  - Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
  - Place the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.
  - Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.

- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal reception.
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For  $^{13}\text{C}$  NMR, a greater number of scans will be required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Acquire the Free Induction Decay (FID) data.
- Data Processing:
  - Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.
  - Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to assign the peaks to the respective nuclei in the **1,2,4-Butanetriol** molecule.

## IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
  - Place a small drop of neat **1,2,4-Butanetriol** liquid directly onto the center of the ATR crystal.
  - Lower the press arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Place the ATR accessory into the sample compartment of the FTIR spectrometer.

- Acquire the infrared spectrum. Typically, a scan range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$  is used. [\[9\]](#)
- Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers ( $\text{cm}^{-1}$ ).
  - Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of **1,2,4-Butanetriol**.

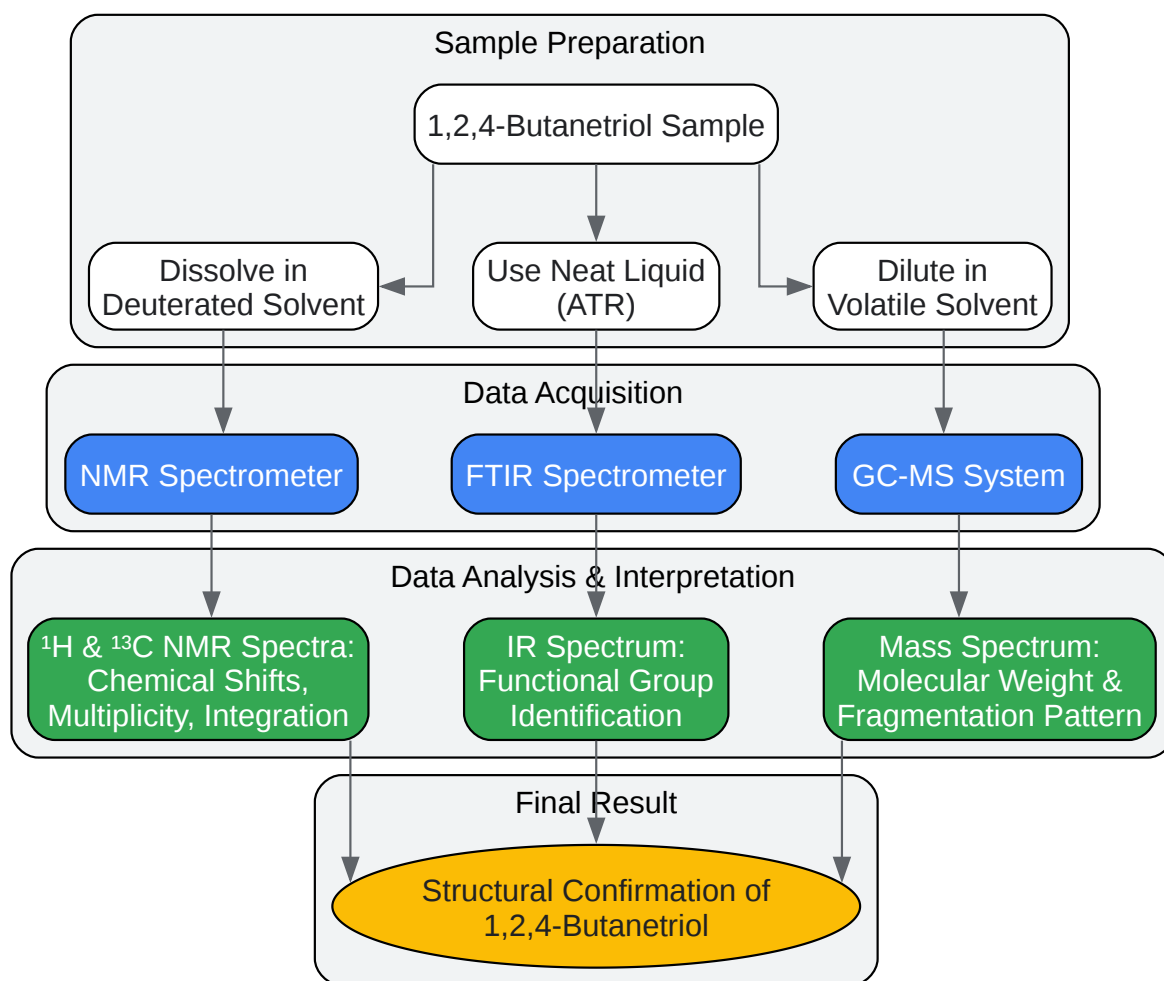
## Mass Spectrometry Protocol (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of **1,2,4-Butanetriol** in a volatile organic solvent (e.g., methanol or dichloromethane). A typical concentration is around 1 mg/mL.
  - Transfer the solution to an autosampler vial.
- Data Acquisition:
  - The three essential functions of a mass spectrometer are ionization, mass analysis, and detection.[\[10\]](#) The sample is first ionized, then the ions are sorted by their mass-to-charge ratio, and finally, the separated ions are measured.[\[10\]](#)
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the Gas Chromatograph (GC) inlet.
  - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

- As **1,2,4-Butanetriol** elutes from the GC column, it enters the ion source of the mass spectrometer (typically an Electron Ionization - EI source).
- In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[\[11\]](#)
- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ( $m/z$ ) ratio.
- The detector records the abundance of each ion at a specific  $m/z$  value.
- Data Processing:
  - The mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak (if present) to confirm the molecular weight of **1,2,4-Butanetriol**.
  - Analyze the fragmentation pattern. The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[\[5\]](#)
  - Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for positive identification.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,2,4-Butanetriol**.



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Caption: General workflow for the spectroscopic analysis of **1,2,4-Butanetriol**.

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